5-(2,5-Dimethylphenyl)piperazin-2-one

Description

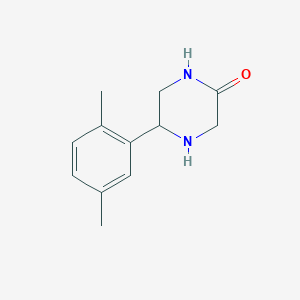

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

5-(2,5-dimethylphenyl)piperazin-2-one |

InChI |

InChI=1S/C12H16N2O/c1-8-3-4-9(2)10(5-8)11-6-14-12(15)7-13-11/h3-5,11,13H,6-7H2,1-2H3,(H,14,15) |

InChI Key |

PCGCUYXVVUUDER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2CNC(=O)CN2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 2,5 Dimethylphenyl Piperazin 2 One

Retrosynthetic Analysis and Key Precursor Identification for the Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-(2,5-Dimethylphenyl)piperazin-2-one, the analysis primarily involves disconnecting the bonds that form the heterocyclic ring, namely the amide bond and the amine linkages.

Two logical disconnections of the piperazin-2-one (B30754) ring are:

Amide and C-N Bond Disconnection: A primary disconnection can be made at the C2-N1 amide bond and the C3-N4 bond. This approach simplifies the molecule into two key precursors: a C2-synthon that can form the lactam ring and a substituted 1,2-diamine.

Sequential C-N Disconnections: Alternatively, sequential disconnections of the N1-C6 and N4-C5 bonds can be considered.

Following the first and more common strategy, the retrosynthesis identifies two crucial building blocks:

1-(2,5-dimethylphenyl)ethane-1,2-diamine (B13039293): This precursor contains the required aryl substituent at the eventual C5 position and the necessary diamine functionality for ring closure. The stereochemistry of the final product is directly dependent on the stereochemistry of this precursor.

A two-carbon electrophile: A synthon such as glyoxylic acid, an α-haloacetyl halide (e.g., chloroacetyl chloride), or an α-haloester is required to introduce the C2-carbonyl and C3-methylene units of the piperazin-2-one ring.

This analysis establishes a clear and logical pathway for the synthesis, where the primary challenge lies in the stereocontrolled synthesis of the chiral diamine precursor.

Established Synthetic Routes to the Piperazin-2-one Core

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. These routes generally rely on the formation of the six-membered ring through cyclization.

Cyclization Strategies for Scaffold Formation

The formation of the piperazin-2-one ring is typically achieved via intramolecular or intermolecular cyclization reactions. A prevalent method involves the condensation of a 1,2-diamine with a bifunctional two-carbon component.

One of the most direct methods is the reaction of an ethylenediamine (B42938) derivative with an α-haloacetylating agent. The reaction proceeds in two steps: an initial acylation of one of the amino groups, followed by an intramolecular nucleophilic substitution where the second amino group displaces the halide to form the six-membered ring.

Another established strategy is the reductive amination of an amino acid derivative with an amino alcohol, followed by lactamization. More advanced, one-pot cascade reactions have also been developed. For instance, a metal-promoted cascade transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide can afford piperazin-2-ones, forming three new bonds in a single operation. thieme-connect.comthieme.de

| Cyclization Strategy | Precursors | Description |

| Intramolecular N-Alkylation | 1,2-Diamine, α-Haloacetyl Halide | The diamine is first acylated, followed by a base-mediated intramolecular cyclization to form the lactam ring. |

| Reductive Cyclization | α-Amino acid, Aziridine (B145994) | Ring-opening of a chiral aziridine with an amino acid derivative can lead to a linear precursor that is then cyclized. |

| Cascade Double Nucleophilic Substitution | Chloro allenylamide, Primary Amine, Aryl Iodide | A metal-promoted one-pot process that introduces two points of diversity and efficiently constructs the piperazinone core. thieme-connect.comthieme.de |

| Wacker-type Aerobic Oxidative Cyclization | Alkenyl diamines | A palladium-catalyzed method that utilizes molecular oxygen as the terminal oxidant to cyclize unsaturated diamine substrates. organic-chemistry.org |

Regioselective Functionalization Approaches

Achieving the desired substitution pattern, specifically the placement of the 2,5-dimethylphenyl group at the C5 position, is critical. Regioselectivity in the synthesis of this compound is most reliably achieved through substrate control. This involves using a precursor that already contains the aryl group at the correct position.

The use of pre-functionalized starting materials, such as 1-(2,5-dimethylphenyl)ethane-1,2-diamine, ensures that the aryl group is unambiguously located at the C5 position of the final piperazin-2-one ring. This approach bypasses the challenges associated with regioselective functionalization of a pre-formed piperazin-2-one ring.

While direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic scaffolds, its application for the selective arylation at the C5 position of a piperazin-2-one is not a commonly reported strategy. mdpi.comencyclopedia.pub Such reactions often favor functionalization at positions alpha to the nitrogen atoms due to electronic effects. mdpi.comencyclopedia.pub Therefore, building the ring from appropriately substituted fragments remains the most effective and regioselective method.

Advanced Synthetic Techniques Applied to this compound Synthesis

The C5 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. In medicinal chemistry, it is often the case that one enantiomer is responsible for the desired biological activity while the other is inactive or may cause unwanted side effects. Therefore, methods for asymmetric synthesis are crucial for obtaining enantiomerically pure compounds.

Asymmetric Synthesis Methodologies for Chiral Control

The primary goal of asymmetric synthesis in this context is to control the formation of the stereocenter at C5. This can be accomplished through several strategies:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from nature, such as amino acids or terpenes. For the target molecule, one could envision starting from a chiral amino acid that is elaborated into the key 1-(2,5-dimethylphenyl)ethane-1,2-diamine precursor.

Auxiliary-Controlled Synthesis: A chiral auxiliary is a temporary functional group that is attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: A chiral catalyst is used in substoichiometric amounts to favor the formation of one enantiomer over the other.

Chiral Auxiliaries and Reagents in Stereoselective Synthesis

The use of chiral auxiliaries is a robust and well-established method for asymmetric synthesis. nih.gov The auxiliary is covalently bonded to the substrate, creating a chiral environment that sterically hinders one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This results in a high degree of diastereoselectivity.

A prominent example is the use of Evans' oxazolidinone auxiliaries. researchgate.netresearchgate.net In a hypothetical synthesis of this compound, an N-acyloxazolidinone could be used to control the formation of the C5 stereocenter. For example, the enolate of an N-acetyl oxazolidinone can be alkylated with 2,5-dimethylbenzyl bromide. The bulky chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer preferentially.

After the alkylation step, the chiral auxiliary can be cleaved under mild conditions to reveal a carboxylic acid or other functional group. This intermediate, now enantiomerically enriched, can be further transformed through standard functional group manipulations (e.g., Curtius rearrangement, reduction) to form the chiral 1-(2,5-dimethylphenyl)ethane-1,2-diamine precursor, which is then cyclized to yield the final enantiomerically pure piperazin-2-one.

Other auxiliaries, such as those based on camphor (B46023) or iron-acyl complexes, have also been successfully employed in asymmetric synthesis to achieve high levels of stereocontrol in alkylation and other carbon-carbon bond-forming reactions. researchgate.netiupac.org

| Chiral Auxiliary Type | Key Reaction | Typical Diastereomeric Excess (d.e.) |

| Evans' Oxazolidinones | Enolate Alkylation, Aldol Reactions | >95% researchgate.net |

| Camphor-derived Auxiliaries | Alkylations, Diels-Alder Reactions | >90% |

| Iron-Acyl Complexes | Enolate Alkylation | >98% iupac.org |

| Enders' SAMP/RAMP Hydrazones | Asymmetric Alkylation of Ketones/Aldehydes | >95% |

Organocatalytic Approaches to Enantiomerically Pure Forms

The synthesis of enantiomerically pure 5-arylpiperazin-2-ones, such as this compound, has seen significant advancements through the use of organocatalysis. This approach avoids the use of metal catalysts, which can be toxic and difficult to remove from the final product. A prominent strategy involves the asymmetric synthesis of 3-aryl/alkyl piperazin-2-ones using bifunctional organocatalysts derived from cinchona alkaloids, such as urea (B33335) and thiourea (B124793) derivatives. nih.govacs.org

These catalytic systems can facilitate a one-pot reaction cascade, for instance, a Knoevenagel condensation followed by an asymmetric epoxidation and a domino ring-opening cyclization, to construct the chiral piperazin-2-one core with high enantioselectivity. acs.org While a specific application to this compound is not explicitly detailed in the literature, the general applicability of this methodology to 3-aryl substituted piperazin-2-ones suggests its potential for producing the target compound in an enantiomerically pure form.

A hypothetical reaction scheme based on these principles is presented below:

Scheme 1: Plausible Organocatalytic Route to Enantiomerically Pure (R)-5-(2,5-Dimethylphenyl)piperazin-2-one

The success of such a reaction would be highly dependent on the choice of catalyst and the optimization of reaction conditions. The data below, extrapolated from similar syntheses, illustrates the potential efficacy of this approach.

Table 1: Representative Performance of Cinchona Alkaloid-Derived Catalysts in the Asymmetric Synthesis of 3-Aryl-Piperazin-2-ones

| Catalyst Type | Aldehyde Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Quinine-derived Urea | 4-Chlorophenyl | 85 | 96 |

| Quinine-derived Thiourea | 2-Nitrophenyl | 78 | 92 |

| Quinidine-derived Urea | Phenyl | 90 | 95 |

| Quinidine-derived Thiourea | 4-Methoxyphenyl | 82 | 94 |

Data is hypothetical and based on reported yields and enantioselectivities for similar compounds.

Transition Metal-Catalyzed Coupling Reactions in Compound Elaboration

Transition metal catalysis, particularly with palladium, offers powerful tools for the synthesis and subsequent elaboration of the this compound scaffold. These methods are crucial for introducing further chemical diversity into the molecule.

One of the primary methods for the initial synthesis of 5-arylpiperazin-2-ones is the palladium-catalyzed Buchwald-Hartwig amination. This reaction would involve the coupling of an appropriately substituted aryl halide (e.g., 1-bromo-2,5-dimethylbenzene) with a piperazin-2-one precursor.

For the elaboration of the pre-formed this compound, C-H activation has emerged as a powerful strategy. nih.govmdpi.comencyclopedia.pub This allows for the direct functionalization of the carbon atoms of the piperazine (B1678402) ring, a traditionally challenging transformation. mdpi.com For instance, a palladium-catalyzed C-H arylation could be employed to introduce additional aryl groups at the C-3 or C-6 positions of the piperazinone ring, leading to more complex and potentially more potent analogues.

Photoredox catalysis, often in conjunction with transition metals, provides another avenue for C-H functionalization under mild conditions. nih.govmdpi.com

Table 2: Potential Transition Metal-Catalyzed Elaboration Reactions of this compound

| Reaction Type | Catalyst System | Coupling Partner | Potential Product |

|---|---|---|---|

| C-H Arylation | Pd(OAc)₂ / Ligand | Aryl Halide | 3-Aryl-5-(2,5-dimethylphenyl)piperazin-2-one |

| C-H Vinylation | Ir(ppy)₃ / Photoredox | Vinyl Sulfone | 3-Vinyl-5-(2,5-dimethylphenyl)piperazin-2-one |

| Allylic Alkylation | [Pd(allyl)Cl]₂ / Ligand | Allyl Carbonate | 3-Allyl-5-(2,5-dimethylphenyl)piperazin-2-one |

This table presents hypothetical elaboration strategies based on established catalytic methods.

Flow Chemistry Applications for Scalable Synthesis of the Compound

The scalable synthesis of fine chemicals and active pharmaceutical ingredients is increasingly reliant on continuous flow chemistry. nih.gov This technology offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and process control. cinz.nz

For the synthesis of this compound, a multi-step flow process could be envisioned. For example, a transition metal-free synthesis of a key intermediate could be optimized for flow conditions, potentially involving the use of strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS). mdpi.com This could then be followed by a subsequent cyclization step in a continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR).

Microwave-assisted flow synthesis is another promising technology that can significantly accelerate reaction times. mdpi.com The combination of microwave heating with the precise control of a flow system can lead to rapid and efficient production of the target compound.

Table 3: Comparison of Batch vs. Flow Synthesis for Piperazine Derivatives

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Challenging | Straightforward |

| Safety | Higher risk with exotherms | Improved safety profile |

| Process Control | Limited | Precise control of parameters |

| Throughput | Lower | Higher |

This is a generalized comparison highlighting the advantages of flow chemistry.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize the environmental impact of chemical processes.

Solvent Selection and Optimization for Reduced Environmental Impact

The choice of solvent is a critical factor in the greenness of a synthetic route. Traditional syntheses of N-heterocycles often employ chlorinated solvents, which are environmentally persistent and pose health risks. nih.gov Green chemistry encourages the use of more benign alternatives such as water, ethanol, or in some cases, solvent-free conditions. mdpi.comnih.gov For the synthesis of this compound, exploring reactions in greener solvents or under solvent-free conditions, for example using microwave irradiation, would be a key objective. tandfonline.com The use of heterogeneous catalysts on polymeric resins can also facilitate reactions in common, less hazardous solvents like methanol (B129727) or acetic acid. mdpi.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. primescholars.comresearchgate.net Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they generate minimal waste. In the context of synthesizing this compound, a [4+2] cycloaddition approach would be highly atom-economical. In contrast, reactions that utilize protecting groups, which are later removed, generally have lower atom economy. nih.gov Therefore, developing synthetic routes that avoid protecting groups is a key green chemistry goal.

Waste Minimization and Byproduct Management Strategies

Minimizing waste and effectively managing byproducts are central tenets of green chemistry. The use of catalytic reactions, both organocatalytic and transition metal-catalyzed, is inherently a waste reduction strategy as it avoids the use of stoichiometric reagents. rsc.org The development of recyclable catalysts, such as polymer-supported catalysts, further enhances the sustainability of the process. mdpi.com In a flow synthesis setup, in-line purification and the telescoping of reaction steps without isolating intermediates can significantly reduce waste generation from workup and purification procedures. thieme-connect.com

Methodologies for Structural Elucidation and Confirmation of 5 2,5 Dimethylphenyl Piperazin 2 One

Spectroscopic Techniques for Definitive Structural Assignment of the Compound

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the structural elucidation of organic molecules like 5-(2,5-Dimethylphenyl)piperazin-2-one. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles in Compound Characterization

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C (carbon-13), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, resulting in two distinct energy states. The absorption of electromagnetic radiation of a specific frequency (in the radiofrequency range) can cause a transition from the lower to the higher energy state. This absorption is detected and plotted as a spectrum of resonance signals.

The precise frequency at which a nucleus absorbs energy, known as its chemical shift (δ), is highly sensitive to its local electronic environment. This sensitivity allows chemists to differentiate between nuclei in different parts of a molecule, providing invaluable information about its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the protons on the aromatic ring, the piperazin-2-one (B30754) ring, and the methyl groups.

The interpretation of the ¹H NMR spectrum involves analyzing four key features:

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of the proton. Protons attached to electronegative atoms or aromatic rings are deshielded and appear at higher chemical shifts (downfield).

Integration: The area under each signal is proportional to the number of protons it represents.

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the magnetic influence of neighboring protons. The n+1 rule is often used, where n is the number of equivalent neighboring protons.

Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle between the coupled protons.

Based on the analysis of similar structures, the predicted ¹H NMR data for this compound is presented in the interactive table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Predicted Integration |

| Aromatic H (on C3') | 7.00 - 7.20 | d | ~8.0 | 1H |

| Aromatic H (on C4') | 6.90 - 7.10 | d | ~8.0 | 1H |

| Aromatic H (on C6') | 6.80 - 7.00 | s | - | 1H |

| Piperazinone CH | 4.00 - 4.20 | m | - | 1H |

| Piperazinone CH₂ | 3.20 - 3.60 | m | - | 2H |

| Piperazinone CH₂ | 3.00 - 3.30 | m | - | 2H |

| Aromatic CH₃ (on C2') | 2.30 - 2.40 | s | - | 3H |

| Aromatic CH₃ (on C5') | 2.20 - 2.30 | s | - | 3H |

| Piperazinone NH | 1.50 - 2.50 | br s | - | 1H |

Note: The chemical shifts are referenced to a standard, typically tetramethylsilane (TMS). The exact values can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Since the natural abundance of the ¹³C isotope is low (1.1%), the spectra are typically acquired using proton-decoupling techniques, which results in each unique carbon atom appearing as a single sharp line.

The chemical shift of a carbon atom in the ¹³C NMR spectrum is indicative of its hybridization and the nature of the atoms it is bonded to. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the aliphatic carbons of the piperazin-2-one ring, and the methyl carbons.

The predicted ¹³C NMR data for this compound, based on values reported for analogous compounds, is summarized in the following interactive table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 165.0 - 175.0 |

| Aromatic C (quaternary, C1') | 145.0 - 150.0 |

| Aromatic C (quaternary, C2') | 135.0 - 140.0 |

| Aromatic C (quaternary, C5') | 130.0 - 135.0 |

| Aromatic C (CH, C3') | 128.0 - 132.0 |

| Aromatic C (CH, C4') | 125.0 - 130.0 |

| Aromatic C (CH, C6') | 120.0 - 125.0 |

| Piperazinone CH | 55.0 - 65.0 |

| Piperazinone CH₂ | 40.0 - 50.0 |

| Piperazinone CH₂ | 40.0 - 48.0 |

| Aromatic CH₃ (on C2') | 20.0 - 25.0 |

| Aromatic CH₃ (on C5') | 18.0 - 23.0 |

Note: The chemical shifts are referenced to a standard, typically tetramethylsilane (TMS). The exact values can vary depending on the solvent and concentration.

By combining the information obtained from both ¹H and ¹³C NMR spectroscopy, along with other 2D NMR techniques such as COSY, HSQC, and HMBC, a complete and unambiguous structural elucidation of this compound can be achieved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.